Lymecycline

Description

Properties

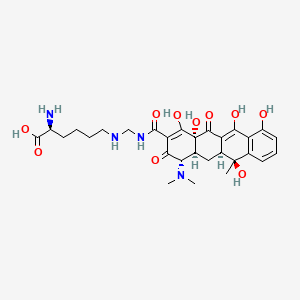

IUPAC Name |

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTCVADFMACKLU-UEPZRUIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

928.1±65.0 | |

| Record name | Lymecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

992-21-2 | |

| Record name | Lymecycline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lymecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lymecycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYMECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6EM3S13P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lymecycline's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which lymecycline, a tetracycline-class antibiotic, exerts its bacteriostatic effect through interaction with the 30S ribosomal subunit. This compound, a prodrug, is converted to the active form, tetracycline, which is the primary agent of antibacterial activity. This guide details the binding interactions, conformational changes, and functional consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound, through its active form tetracycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[4] By preventing the association of aa-tRNA with the mRNA-ribosome complex, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect.[1][2]

The primary and highest affinity binding site for tetracycline, designated Tet-1, is located on the 30S subunit.[5][6] This site is a well-defined pocket formed by interactions with the 16S ribosomal RNA (rRNA), specifically involving helices h31 and h34.[6][7] Upon binding to the Tet-1 site, tetracycline induces conformational changes in the 16S rRNA, which are critical for its inhibitory action.[1][8] While several other lower-affinity tetracycline binding sites have been identified through crystallographic studies (Tet-2 to Tet-6), the Tet-1 site is considered the most functionally relevant for the antibiotic's primary mechanism of action.[9][10]

Quantitative Data: Binding Affinity and Inhibition

The following table summarizes key quantitative parameters for the interaction of tetracycline with the bacterial ribosome. As this compound is a prodrug of tetracycline, these values are representative of the active compound's efficacy.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | |||

| High-affinity site | 1 - 20 µM | Escherichia coli ribosomes | [11] |

| Inhibition of Protein Synthesis (IC50) | |||

| Cell-free transcription-translation | 1.8 µM (Linezolid for comparison) | Escherichia coli | [12] |

Experimental Protocols

Ribosome Binding Assay (Filter Binding Method)

This protocol outlines a method to determine the binding affinity of tetracycline to the 30S ribosomal subunit using a nitrocellulose filter binding assay with radiolabeled tetracycline.

Materials:

-

Purified 30S ribosomal subunits from E. coli

-

[3H]-Tetracycline

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 2 mM β-mercaptoethanol)

-

Wash Buffer (same as Binding Buffer)

-

Nitrocellulose filters (0.45 µm pore size)

-

Scintillation fluid and counter

Procedure:

-

Preparation of Ribosomes: Thaw purified 30S ribosomal subunits on ice. Dilute to the desired concentration in cold Binding Buffer.

-

Binding Reaction:

-

In a microcentrifuge tube, combine a fixed concentration of [3H]-Tetracycline (e.g., in the low micromolar range) with varying concentrations of 30S ribosomal subunits.

-

Include a control with no ribosomes to determine non-specific binding.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filtration:

-

Pre-soak nitrocellulose filters in Wash Buffer.

-

Assemble the filter apparatus.

-

Apply the reaction mixture to the filter under vacuum. The ribosomes and bound [3H]-Tetracycline will be retained on the filter, while unbound tetracycline will pass through.

-

-

Washing: Wash the filters twice with 1 mL of cold Wash Buffer to remove any remaining unbound [3H]-Tetracycline.

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation fluid and vortex.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (counts from the no-ribosome control) from all measurements.

-

Plot the amount of bound [3H]-Tetracycline as a function of the 30S subunit concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve.

-

X-ray Crystallography of the 30S-Tetracycline Complex

This protocol provides a general workflow for determining the crystal structure of the 30S ribosomal subunit in complex with tetracycline.

Materials:

-

Highly purified and concentrated 30S ribosomal subunits

-

Tetracycline hydrochloride

-

Crystallization buffer (composition to be optimized, but may contain components like MPD, magnesium acetate, and a buffer such as MES-KOH pH 6.5)[13]

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Crystallization of the 30S Subunit:

-

Set up crystallization trials using methods such as hanging-drop or sitting-drop vapor diffusion.

-

Mix the 30S subunit solution with the crystallization buffer at various ratios.

-

Incubate the trials at a constant temperature (e.g., 4°C) and monitor for crystal growth.[13]

-

-

Soaking of Crystals with Tetracycline:

-

Once suitable crystals of the 30S subunit are obtained, transfer them to a solution containing the crystallization buffer supplemented with a concentration of tetracycline (e.g., up to 300 µM).[5]

-

Allow the crystals to soak for a defined period to permit diffusion of tetracycline into the crystal and binding to the ribosome.

-

-

Cryo-protection and Data Collection:

-

Transfer the tetracycline-soaked crystals to a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Mount the frozen crystal on a goniometer in the X-ray beamline.

-

Collect X-ray diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using molecular replacement with a known 30S subunit structure as a search model.

-

Build the tetracycline molecule into the resulting electron density map.

-

Refine the atomic model of the 30S-tetracycline complex against the experimental data.

-

Visualizations

References

- 1. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. A Mini Review on the Mechanisms of Tetracycline Resistance in Bacterial Species [scirp.org]

- 9. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 16S rRNA Mutations That Confer Tetracycline Resistance in Helicobacter pylori Decrease Drug Binding in Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure of the 30S ribosomal decoding complex at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Lymecycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline is a second-generation, semi-synthetic antibiotic belonging to the tetracycline class. It is a prodrug of tetracycline, characterized by high solubility and efficient absorption. This compound exerts a broad-spectrum bacteriostatic action against a variety of Gram-positive and Gram-negative bacteria, as well as some anaerobic and atypical organisms. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to the arrest of microbial growth and replication. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, including available quantitative data, detailed experimental protocols for its determination, and a visual representation of its mechanism of action.

Mechanism of Action

This compound, like other tetracyclines, targets the bacterial ribosome, a critical component of the protein synthesis machinery. It specifically binds to the 30S ribosomal subunit. This binding action physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site within the mRNA-ribosome complex. By preventing the docking of incoming amino acids, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. This disruption of a fundamental cellular process results in a bacteriostatic effect, meaning it inhibits the multiplication of bacteria, allowing the host's immune system to clear the infection.

Caption: this compound's mechanism of action on the bacterial ribosome.

In Vitro Antibacterial Spectrum

Gram-Positive Bacteria

Tetracyclines are generally effective against many Gram-positive cocci. However, resistance has emerged in some species.

| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | Tigecycline | 0.12 | 0.25 |

| Staphylococcus aureus (MRSA) | Tigecycline | 0.25 | 0.5 |

| Enterococcus faecalis | Tigecycline | 0.06 | 0.12 |

| Enterococcus faecium | Tigecycline | 0.06 | 0.5 |

Note: Data for tigecycline, a newer tetracycline derivative, is presented here due to the limited availability of recent, comprehensive this compound data. Tigecycline generally shows good activity against Gram-positive cocci.

Gram-Negative Bacteria

The activity of tetracyclines against Gram-negative bacteria is variable.

| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Tigecycline | 0.25 | 0.5 |

| Klebsiella pneumoniae | Tigecycline | 0.5 | 2 |

| Acinetobacter baumannii | Tigecycline | 0.5 | 2 |

Note: Data for tigecycline is presented. Resistance in Gram-negative bacteria to older tetracyclines can be more prevalent.

Anaerobic Bacteria

This compound is known to be active against certain anaerobes, which is particularly relevant for its use in dermatology.

| Bacterial Species | Antibiotic | MIC90 (µg/mL) |

| Cutibacterium acnes | Tetracycline | 16 |

| Cutibacterium acnes | Doxycycline | 1.7 |

| Cutibacterium acnes | Minocycline | 0.5 |

Note: Data from a study on Cutibacterium acnes isolates. Resistance rates can vary significantly.

Experimental Protocols

The in vitro antibacterial spectrum of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined conditions. Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol Outline:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Preparation of Microtiter Plates: A series of twofold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth for the specific bacterium) in the wells of a 96-well microtiter plate. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are also included.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air (or under specific atmospheric conditions if required for the bacterium, e.g., anaerobic conditions).

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

Caption: Workflow for the broth microdilution method.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test bacteria.

Protocol Outline:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared as in the broth microdilution method.

-

Preparation of Agar Plates: A series of twofold dilutions of the this compound stock solution are added to molten Mueller-Hinton agar (or another suitable agar) and poured into petri dishes. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, similar to the broth microdilution method, but the final dilution is adjusted to deliver approximately 10^4 CFU per spot.

-

Inoculation: The surface of each agar plate is spot-inoculated with the prepared bacterial suspension using a multipoint inoculator.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading of Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium, disregarding a single colony or a faint haze.

Caption: Workflow for the agar dilution method.

Conclusion

This compound is a broad-spectrum tetracycline antibiotic with a well-established mechanism of action. Its in vitro activity encompasses a range of Gram-positive and Gram-negative bacteria, as well as anaerobes, making it a valuable therapeutic agent for various infections. The determination of its antibacterial spectrum relies on standardized methodologies, primarily broth microdilution and agar dilution, to ascertain MIC values. While specific and comprehensive contemporary MIC data for this compound is limited in publicly available resources, the information available for the tetracycline class provides a useful framework for understanding its spectrum of activity. Further research and surveillance are necessary to continuously monitor the susceptibility patterns of clinically relevant pathogens to this compound and to guide its appropriate clinical use in the face of evolving antimicrobial resistance.

Lymecycline's Effect on Cutibacterium acnes Growth and Viability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lymecycline, a second-generation tetracycline antibiotic, is a cornerstone in the management of acne vulgaris, primarily due to its bacteriostatic activity against Cutibacterium acnes (formerly Propionibacterium acnes).[1][2][3][4] This document provides a detailed examination of the molecular and physiological effects of this compound on C. acnes. It outlines the antibiotic's mechanism of action, presents quantitative efficacy data, details relevant experimental protocols for its evaluation, and discusses the mechanisms by which C. acnes acquires resistance. The information is intended to serve as a technical resource for researchers and professionals engaged in antimicrobial research and drug development.

Core Mechanism of Action

This compound exerts its antimicrobial effect by disrupting protein synthesis, a fundamental process for bacterial growth and replication.[1] As a member of the tetracycline class, its action is primarily bacteriostatic, meaning it inhibits bacterial multiplication, relying on the host's immune system to clear the infection.[1][3][5]

The key steps of its mechanism are as follows:

-

Cellular Entry: this compound, being lipophilic, readily diffuses across the bacterial cell membrane through porin channels.[4]

-

Ribosomal Binding: Inside the bacterium, this compound specifically targets the 30S subunit of the bacterial ribosome.[1][4][5][6][7]

-

Inhibition of tRNA Attachment: It binds to the 16S rRNA within the 30S subunit, sterically blocking the acceptor (A) site.[6][8] This action prevents the aminoacyl-transfer RNA (aa-tRNA) from docking to the mRNA-ribosome complex.[1][3][6][7]

-

Cessation of Protein Synthesis: By inhibiting the binding of aa-tRNA, this compound effectively halts the elongation of the growing polypeptide chain, leading to a cessation of protein synthesis and thereby inhibiting bacterial growth.[1][3][5]

Recent structural studies have also identified a secondary binding site for tetracyclines in the nascent peptide exit tunnel (NPET) of the bacterial 70S ribosome, suggesting a more complex interaction than previously understood.[8]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Isotretinoin and this compound treatments modify the skin microbiota in acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Lymecycline Resistance Mechanisms in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to lymecycline, a tetracycline-class antibiotic. It delves into the genetic determinants, biochemical pathways, and regulatory networks that contribute to reduced susceptibility. This document is intended to serve as a foundational resource for researchers and professionals involved in antimicrobial resistance research and the development of novel therapeutics.

Core Mechanisms of this compound Resistance

This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal A site.[1] Bacterial resistance to this compound is primarily mediated by three distinct mechanisms:

-

Efflux Pumps: This is the most common form of tetracycline resistance.[2] It involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations.[3] These efflux pumps are typically encoded by tet genes located on mobile genetic elements such as plasmids and transposons, facilitating their spread.[4] The most prevalent efflux pumps belong to the Major Facilitator Superfamily (MFS).[2]

-

Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs) that interact with the ribosome.[5] These proteins, such as Tet(M) and Tet(O), bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume.[6] RPPs are also commonly encoded by genes on mobile genetic elements.[5]

-

Enzymatic Inactivation: This is a less common but increasingly important mechanism of tetracycline resistance. It involves the enzymatic modification or degradation of the tetracycline molecule, rendering it inactive. The tet(X) gene, for example, encodes a flavin-dependent monooxygenase that hydroxylates tetracycline, leading to its inactivation.[7]

Quantitative Data on Tetracycline Resistance

The following tables summarize quantitative data related to tetracycline resistance, providing insights into the prevalence of resistance genes and the levels of resistance conferred.

Table 1: Prevalence of Tetracycline Resistance Genes in Escherichia coli Clinical Isolates

| Gene | Number of Isolates (%) | Resistance Mechanism | Reference |

| tet(A) | 89 (43.8%) | Efflux Pump | [8] |

| tet(B) | 65 (32.0%) | Efflux Pump | [8] |

| tet(A) + tet(B) | 9 (4.4%) | Efflux Pump | [8] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Tetracyclines against Resistant Staphylococcus aureus

| Antibiotic | Resistance Mechanism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Tetracycline | Efflux (tet(K)) / Ribosomal Protection (tet(M)) | >32 | >32 | [2] |

| Doxycycline | Efflux (tet(K)) / Ribosomal Protection (tet(M)) | 4 | 8 | [2] |

| Minocycline | Efflux (tet(K)) / Ribosomal Protection (tet(M)) | 2 | 4 | [2] |

| Tigecycline | Efflux (tet(K)) / Ribosomal Protection (tet(M)) | 0.25 | 0.5 | [2] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Antibiotic stock solution

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Plate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should span the expected MIC of the test organism. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies and suspend them in saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). b. Growth can be assessed visually or by using a plate reader to measure optical density.

Molecular Detection of tet Genes by Polymerase Chain Reaction (PCR)

Objective: To detect the presence of specific tetracycline resistance genes (tet(A) and tet(M)) in bacterial DNA.

Materials:

-

Bacterial DNA template

-

Gene-specific primers (see Table 3)

-

PCR master mix (containing Taq polymerase, dNTPs, buffer, and MgCl₂)

-

Nuclease-free water

-

Thermal cycler

-

Agarose gel electrophoresis equipment

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

UV transilluminator

Table 3: Primers for Detection of tet(A) and tet(M)

| Gene | Primer Sequence (5' to 3') | Amplicon Size (bp) |

| tet(A)-F | GCT ACA TCC GCT TGA TCC GG | 515 |

| tet(A)-R | GTC GAT GTT TGA CGA GCA AGT | |

| tet(M)-F | GGC AAG AAG AGT TGG AAA GG | 640 |

| tet(M)-R | GCT TGG TAA TAA GCG GTC AAT |

Procedure:

-

PCR Reaction Setup: a. In a sterile PCR tube, prepare the following reaction mixture on ice:

- PCR Master Mix (2x): 12.5 µL

- Forward Primer (10 µM): 1 µL

- Reverse Primer (10 µM): 1 µL

- DNA Template (50-100 ng): 2 µL

- Nuclease-free water: to a final volume of 25 µL b. Include a positive control (DNA from a known resistant strain) and a negative control (nuclease-free water instead of template DNA).

-

Thermal Cycling: a. Place the PCR tubes in a thermal cycler and run the following program:

- Initial Denaturation: 95°C for 5 minutes

- 30 cycles of:

- Denaturation: 95°C for 30 seconds

- Annealing: 55°C for 30 seconds

- Extension: 72°C for 1 minute

- Final Extension: 72°C for 7 minutes

-

Agarose Gel Electrophoresis: a. Prepare a 1.5% agarose gel containing a DNA stain. b. Load the PCR products mixed with loading dye into the wells of the gel. c. Run the gel at 100V for 45-60 minutes.

-

Visualization: a. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the respective tet gene.

Functional Analysis of Efflux Pump Activity

This protocol uses a fluorescent dye to indirectly measure efflux pump activity.

Objective: To assess the activity of efflux pumps in bacterial cells.

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) stock solution

-

Glucose solution

-

Efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

-

96-well black, clear-bottom microtiter plates

-

Fluorometric plate reader

Procedure:

-

Cell Preparation: a. Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. b. Resuspend the cells in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.4).

-

Dye Loading: a. Pre-incubate the cell suspension with an EPI (e.g., CCCP at a final concentration of 100 µM) for 5 minutes to de-energize the cells and inhibit efflux. b. Add EtBr to a final concentration that allows for a detectable fluorescent signal (e.g., 2 µg/mL) and incubate for a set time (e.g., 60 minutes) in the dark to allow the dye to accumulate.

-

Efflux Assay: a. Centrifuge the cells to remove external EtBr and resuspend in PBS. b. Aliquot the cell suspension into the wells of a 96-well plate. c. Measure the baseline fluorescence (Excitation: 530 nm, Emission: 600 nm). d. To initiate efflux, add glucose to a final concentration of 0.4% (w/v) to energize the cells. e. Immediately begin monitoring the decrease in fluorescence over time in a plate reader. A rapid decrease in fluorescence indicates active efflux of the dye. f. As a control, run a parallel sample without the addition of glucose.

In Vitro Translation Assay for Ribosomal Protection

Objective: To demonstrate the ability of ribosomal protection proteins (RPPs) to restore protein synthesis in the presence of tetracycline.

Materials:

-

E. coli S30 cell-free extract system for transcription/translation

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

Tetracycline solution

-

Purified RPP (e.g., Tet(M)) or a plasmid for its co-expression

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Luminometer or fluorometer

Procedure:

-

Reaction Setup: a. Prepare the in vitro transcription/translation reactions in microcentrifuge tubes according to the manufacturer's instructions for the S30 extract system. b. Set up the following experimental conditions:

- Control: Reaction mix + reporter plasmid

- Tetracycline inhibited: Reaction mix + reporter plasmid + tetracycline (at a concentration known to inhibit translation, e.g., 50 µM)

- Ribosomal protection: Reaction mix + reporter plasmid + tetracycline + purified RPP (or co-expression plasmid)

-

Incubation: a. Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

-

Detection of Reporter Protein: a. If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer. b. If using a GFP reporter, measure fluorescence using a fluorometer.

-

Analysis: a. Compare the levels of reporter protein synthesized in each condition. A significant increase in protein synthesis in the "Ribosomal protection" group compared to the "Tetracycline inhibited" group demonstrates the function of the RPP.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in this compound resistance.

Caption: Regulation of the tetA efflux pump gene by the TetR repressor.

Caption: Experimental workflow for investigating this compound resistance.

Caption: Logical relationship between genetic determinants and resistance phenotype.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tet(M) Mediates Tetracycline Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolates from the Private Hospital Sector in KwaZulu-Natal (KZN), South Africa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amr-insights.eu [amr-insights.eu]

Methodological & Application

Application Note: HPLC-UV Method for Quantification of Lymecycline in Pharmaceutical Dosage Forms

Introduction

Lymecycline is a tetracycline-class broad-spectrum antibiotic used in the treatment of various bacterial infections, most notably acne. It is a prodrug that is converted to the active form, tetracycline, and L-lysine in the body. Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, sensitive, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in bulk and capsule dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle

The method utilizes reverse-phase chromatography to separate this compound from its potential degradation products and formulation excipients. The separation is achieved on a C18 column with a suitable mobile phase. The quantification is performed by measuring the UV absorbance at a specific wavelength where this compound exhibits maximum absorbance. The concentration of this compound in the sample is determined by comparing its peak area with that of a known concentration of a this compound reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below. Two distinct methods are presented based on published literature to offer flexibility depending on available resources and specific analytical needs.

| Parameter | Method 1 | Method 2 |

| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent |

| Detector | UV-Vis Detector | Photodiode Array (PDA) Detector |

| Column | PLRP-S (250×4.6 mm), 8.0 µm | Hypersil BDS C18 (150 x 4.6 mm), 5 µm[4] |

| Mobile Phase | 2-Methyl-2-propanol, 3.5% w/v di-potassium hydrogen phosphate, 1.0% w/v Tetrabutylammonium hydrogen sulphate, 4.0% w/v di-sodium edetate, and water (11.5:10:20:1:57.5 v/v)[1][5] | Acetonitrile and Water (pH 3 adjusted with orthophosphoric acid) (50:50 v/v)[4] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] |

| Detection Wavelength | 254 nm[1][5] | 359 nm[4] |

| Injection Volume | 20 µL | 10 µL |

| Column Temperature | 50°C[1] | Ambient |

| Run Time | ~15 minutes | ~5 minutes |

2. Preparation of Solutions

-

Mobile Phase Preparation (Method 1): Prepare the individual solutions of 3.5% w/v di-potassium hydrogen phosphate, 1.0% w/v Tetrabutylammonium hydrogen sulphate, and 4.0% w/v di-sodium edetate in water. Mix the components in the specified ratio (11.5:10:20:1:57.5). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes.[1]

-

Mobile Phase Preparation (Method 2): Adjust the pH of water to 3 with orthophosphoric acid. Mix with acetonitrile in a 50:50 ratio. Filter and degas as described for Method 1.[4]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the appropriate diluent (e.g., mobile phase or a suitable solvent mixture).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 10-40 µg/mL for Method 2).[4]

3. Sample Preparation (from Capsules)

-

Weigh the contents of 20 capsules to determine the average capsule weight.

-

Accurately weigh a quantity of the powdered capsule contents equivalent to a specific amount of this compound (e.g., 100 mg).

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

Further dilute the filtered solution with the diluent to a concentration within the calibration range of the method.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][6] The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any interfering peaks from excipients, impurities, or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak. |

| Linearity | A linear relationship between the concentration and the peak area should be observed over a specified range. The correlation coefficient (r²) should be ≥ 0.999.[1] |

| Accuracy | The percentage recovery should be within 98-102%. This is typically assessed by spiking a placebo with known concentrations of the analyte.[1] |

| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (%RSD) for multiple injections of the same standard and for analyses performed on different days should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. The %RSD of the results should be within acceptable limits. |

| Stability-Indicating Capability | The method must be able to resolve the this compound peak from peaks of its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7] |

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the validation of the described HPLC methods.

| Parameter | Method 1 | Method 2 |

| Retention Time (min) | ~4.7 ± 0.2[8] | 2.203[4] |

| Linearity Range | 0.02 - 5.0 mg/L[1][5] | 10 - 40 µg/mL[4] |

| Correlation Coefficient (r²) | 0.9998[1][5] | > 0.999 |

| LOD | 0.02 mg/L[1][5] | Not Reported |

| LOQ | 0.05 mg/L[1][5] | Not Reported |

| Accuracy (% Recovery) | 95 - 97%[1][5] | Within acceptance range |

Visualizations

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Caption: Logical relationship of ICH method validation parameters.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. ejbps.com [ejbps.com]

- 5. ijpsr.com [ijpsr.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. researchgate.net [researchgate.net]

- 8. wisdomlib.org [wisdomlib.org]

Lymecycline for the Treatment of Moderate to Severe Acne Vulgaris: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline is a second-generation tetracycline antibiotic employed in the treatment of moderate to severe acne vulgaris.[1] Its efficacy stems from a dual mechanism of action: bacteriostatic effects against Cutibacterium acnes (C. acnes, formerly Propionibacterium acnes) and intrinsic anti-inflammatory properties.[2][3] This document provides detailed application notes, a summary of clinical efficacy data, and relevant experimental protocols for researchers and professionals in drug development.

This compound is a prodrug that is readily absorbed and hydrolyzed to the active antibiotic, tetracycline, and lysine.[4] Its favorable pharmacokinetic profile allows for once-daily dosing, which may improve patient compliance.[5][6]

Mechanism of Action

This compound's therapeutic effect in acne vulgaris is multifactorial, targeting key pathogenic factors.

1. Antibacterial Action: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][7] This prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of peptide chains and inhibiting bacterial growth.[8] This bacteriostatic action reduces the population of C. acnes within the pilosebaceous unit.[2]

2. Anti-inflammatory Effects: Beyond its antimicrobial activity, this compound exhibits direct anti-inflammatory properties.[3] These effects are crucial for reducing the inflammatory lesions (papules and pustules) characteristic of moderate to severe acne. The anti-inflammatory mechanisms include the inhibition of neutrophil chemotaxis and the downregulation of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[9]

Pharmacokinetics and Dosage

This compound is well-absorbed orally, with a bioavailability of approximately 77-88%.[10] It has a half-life of about 10 hours, which allows for a convenient once-daily dosing regimen.[4][7] The standard dose for acne is one 408 mg capsule per day, which is equivalent to 300 mg of tetracycline base.[11][12] It is recommended to take the capsule with a full glass of water.[11]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~77-88% | [10] |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [10] |

| Half-life (t1/2) | ~10 hours | [4][7] |

| Excretion | Primarily renal | [7] |

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of this compound in reducing both inflammatory and non-inflammatory lesions in patients with moderate to severe acne vulgaris.

Comparison with Placebo and Dosing Regimens

A 12-week, randomized, double-blind study involving 271 patients compared this compound 300 mg once daily (od) and 150 mg twice daily (bid) with a placebo.[5][9] Both this compound regimens were found to be significantly more effective than placebo and non-inferior to each other.[5][9]

| Treatment Group | Mean Reduction in Inflammatory Lesions (at Week 12) | Reference |

| This compound 300 mg od | Statistically significant vs. placebo | [5][9] |

| This compound 150 mg bid | Statistically significant vs. placebo | [5][9] |

| Placebo | - | [5][9] |

Comparison with Other Tetracyclines

This compound has been compared to other tetracyclines, primarily minocycline, in several studies. A multicenter, randomized, double-blind study compared this compound (300 mg/day for 2 weeks, then 150 mg/day for 10 weeks) with minocycline (100 mg/day for 2 weeks, then 100 mg every other day for 10 weeks) in 144 patients with moderately severe acne.[13]

| Parameter (at Week 12) | This compound | Minocycline | Reference |

| Reduction in Inflammatory Lesions | 50.6% | 52.2% | [13] |

| Reduction in Non-inflammatory Lesions | 40.6% | 32.2% | [13] |

| Reduction in Acne Severity | 42.4% | 47.9% | [13] |

The study concluded that both treatments were equally effective, with no significant differences between them.[13] However, another study found that a regimen of minocycline (100 mg/day for 4 weeks then 50 mg/day for 8 weeks) was superior to this compound 300 mg/day in reducing the number of papules.[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against C. acnes

This protocol outlines the broth microdilution method to determine the MIC of this compound against C. acnes.

Materials:

-

Cutibacterium acnes strain (e.g., ATCC 6919)

-

This compound powder

-

Brucella broth supplemented with hemin and vitamin K1

-

96-well microtiter plates

-

Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets)

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

-

Bacterial Inoculum Preparation: Culture C. acnes on Brucella agar plates under anaerobic conditions at 37°C for 48-72 hours. Harvest the colonies and suspend them in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in Brucella broth in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

-

Inoculation: Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. acnes.[5]

References

- 1. magonlinelibrary.com [magonlinelibrary.com]

- 2. IGA (Acne) | Clinical Scoring Systems & Medical Classifications [s10.ai]

- 3. A Comprehensive Review of the Acne Grading Scale in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetracyclines modulate protease-activated receptor 2-mediated proinflammatory reactions in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Minimum Inhibitory and Bactericidal Concentrations [bio-protocol.org]

- 6. Minocycline for acne vulgaris: efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Antibiotic Susceptibility Profile of Cutibacterium Acnes in Maltese Patients with Acne - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.bmctoday.net [assets.bmctoday.net]

- 11. fda.gov [fda.gov]

- 12. dovepress.com [dovepress.com]

- 13. medicaljournalssweden.se [medicaljournalssweden.se]

- 14. Acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lymecycline in Combination Therapy with Topical Retinoids for Acne Vulgaris

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lymecycline in combination with topical retinoids for the treatment of acne vulgaris. This document summarizes the rationale for combination therapy, presents clinical efficacy and safety data, outlines experimental protocols from key studies, and visualizes the underlying mechanisms and experimental workflows.

Introduction and Rationale

Acne vulgaris is a chronic inflammatory disease of the pilosebaceous unit, driven by four key pathogenic factors: follicular hyperkeratinization, excess sebum production, proliferation of Cutibacterium acnes (C. acnes), and inflammation.[1] Combination therapy is the standard of care for moderate to severe acne, as it allows for targeting multiple pathogenic factors simultaneously, leading to enhanced efficacy and potentially reducing the emergence of antibiotic resistance.[2][3]

Oral antibiotics, such as this compound, and topical retinoids are cornerstone treatments for acne.[1] this compound, a second-generation tetracycline antibiotic, exhibits both antimicrobial effects against C. acnes and anti-inflammatory properties.[4][5][6] Topical retinoids, such as adapalene, tretinoin, and tazarotene, are vitamin A derivatives that normalize follicular keratinization, leading to comedolytic effects, and also possess anti-inflammatory properties.[1]

The combination of oral this compound and a topical retinoid offers a synergistic approach by targeting different aspects of acne pathophysiology. This combination is recommended as a first-line option for the treatment of moderate to severe acne vulgaris.[2][7]

Mechanism of Action

The enhanced efficacy of combining this compound and topical retinoids stems from their complementary mechanisms of action.

-

This compound : This broad-spectrum antibiotic inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit of C. acnes, thereby reducing the bacterial load in the pilosebaceous unit.[5] Additionally, this compound possesses anti-inflammatory properties by inhibiting neutrophil chemotaxis and the production of pro-inflammatory mediators.[8]

-

Topical Retinoids : These agents bind to retinoic acid receptors (RARs) within keratinocytes, modulating gene expression to normalize cell differentiation and proliferation.[1] This action leads to the loosening of corneocytes and the expulsion of mature comedones, as well as preventing the formation of new microcomedones. Topical retinoids also exhibit direct anti-inflammatory effects.

The following diagram illustrates the signaling pathways targeted by this combination therapy.

Clinical Efficacy and Safety Data

Multiple clinical trials have demonstrated the superior efficacy of combining this compound with a topical retinoid, most notably adapalene, compared to monotherapy.

Efficacy Data

The following tables summarize the quantitative data from key clinical studies evaluating the combination of this compound and topical retinoids.

Table 1: Reduction in Acne Lesions at 12 Weeks

| Study | Combination Therapy | Comparator | % Reduction in Total Lesions (Combination) | % Reduction in Total Lesions (Comparator) | p-value |

| Thiboutot et al. (this compound + Adapalene 0.1% Gel)[9] | This compound + Adapalene 0.1% Gel | This compound + Vehicle Gel | Not explicitly stated as %, but significantly greater reduction | - | < 0.01 |

| Dréno et al. (this compound + Adapalene 0.1%/Benzoyl Peroxide 2.5% Gel)[2][7] | This compound + Adapalene 0.1%/BPO 2.5% Gel | This compound + Vehicle Gel | -74.1% | -56.8% | < 0.001 |

Table 2: Investigator's Global Assessment (IGA) and Patient Satisfaction

| Study | Combination Therapy | Comparator | Success Rate (Clear/Almost Clear) - Combination | Success Rate (Clear/Almost Clear) - Comparator | p-value | Patient Satisfaction (Very Satisfied) - Combination | Patient Satisfaction (Very Satisfied) - Comparator | p-value |

| Thiboutot et al. (this compound + Adapalene 0.1% Gel)[9] | This compound + Adapalene 0.1% Gel | This compound + Vehicle Gel | 75.5% (Markedly improved, almost clear, or clear) | 51.8% | < 0.001 | Not Reported | Not Reported | - |

| Dréno et al. (this compound + Adapalene 0.1%/Benzoyl Peroxide 2.5% Gel)[2][7] | This compound + Adapalene 0.1%/BPO 2.5% Gel | This compound + Vehicle Gel | 47.6% | Not explicitly stated, but significantly lower | < 0.001 | Significantly greater | - | 0.031 |

Safety and Tolerability

The combination of oral this compound and topical retinoids is generally well-tolerated.[9][10]

-

This compound : The most common adverse events are gastrointestinal in nature, such as nausea and abdominal discomfort.[10][11]

-

Topical Retinoids : Local cutaneous reactions are the most frequently reported side effects, including erythema, dryness, scaling, and a burning sensation.[9] These are typically mild to moderate in severity and tend to decrease over time. The tolerability of adapalene is generally considered superior to other topical retinoids.[12]

In clinical trials, the incidence of adverse events with combination therapy is comparable to or slightly higher for local cutaneous reactions than with this compound monotherapy, but the overall safety profile is considered favorable.[9]

Experimental Protocols

The following sections outline a generalized protocol for a clinical trial evaluating the efficacy and safety of this compound in combination with a topical retinoid for acne vulgaris, based on methodologies from published studies.[7][9]

Study Design

A multicenter, randomized, double-blind, parallel-group, active- and vehicle-controlled study is a robust design for evaluating this combination therapy.

Participant Population

-

Inclusion Criteria :

-

Male or female subjects, typically aged 12 years and older.

-

Diagnosis of moderate to severe acne vulgaris.

-

A minimum and maximum number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) facial lesions at baseline.[13][14]

-

Investigator's Global Assessment (IGA) score corresponding to moderate or severe acne.

-

For female participants of childbearing potential, a negative pregnancy test and agreement to use a reliable method of contraception.[13]

-

-

Exclusion Criteria :

-

Known hypersensitivity to tetracyclines or retinoids.

-

Use of systemic acne medications (e.g., oral retinoids, other antibiotics) within a specified washout period.

-

Use of topical acne treatments within a specified washout period.

-

Presence of any skin condition that could interfere with acne assessments.

-

Pregnancy or lactation.

-

Treatment Regimen

-

Investigational Arm : Oral this compound (e.g., 300 mg) taken once daily, plus the active topical retinoid gel (e.g., adapalene 0.1%) applied once daily in the evening.[7][9]

-

Control Arm : Oral this compound (e.g., 300 mg) taken once daily, plus a vehicle gel applied once daily in the evening.[7][9]

-

Duration : The typical treatment duration is 12 weeks.[7][9]

Efficacy and Safety Assessments

-

Primary Efficacy Endpoints :

-

Secondary Efficacy Endpoints :

-

Safety Assessments :

-

Monitoring and recording of all adverse events (AEs), both systemic and local.

-

Local tolerability assessments by the investigator, grading parameters such as erythema, scaling, dryness, and stinging/burning.

-

Physical examinations and vital signs.[13]

-

Conclusion

The combination of oral this compound and a topical retinoid is a highly effective and well-tolerated treatment for moderate to severe acne vulgaris. This therapeutic approach targets multiple key factors in acne pathogenesis, leading to a more significant and rapid reduction in both inflammatory and non-inflammatory lesions compared to monotherapy. The data from robust clinical trials support the use of this combination as a first-line treatment option. For drug development professionals, this combination serves as a benchmark for efficacy and safety in the development of new acne therapies. Future research may focus on optimizing dosing regimens, exploring combinations with other novel topical agents, and further elucidating the synergistic anti-inflammatory mechanisms.

References

- 1. Exploring Acne Treatments: From Pathophysiological Mechanisms to Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination therapy with adapalene-benzoyl peroxide and oral this compound in the treatment of moderate to severe acne vulgaris: a multicentre, randomized, double-blind controlled study [repositorio.unifesp.br]

- 3. dovepress.com [dovepress.com]

- 4. banglajol.info [banglajol.info]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Combination therapy with adapalene-benzoyl peroxide and oral this compound in the treatment of moderate to severe acne vulgaris: a multicentre, randomized, double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of this compound plus adapalene gel 0.1%, versus this compound plus gel vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of the efficacy and safety of this compound and minocycline in patients with moderately severe acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of Efficacy And Safety of Isotretinoin Versus this compound Capsule For The Treatment of Acne Vulgaris | Journal of Dhaka Medical College [banglajol.info]

- 12. magistralbr.caldic.com [magistralbr.caldic.com]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for the Analysis of Lymecycline Impurities

These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals engaged in the identification and quantification of impurities in lymecycline. The following protocols are based on established analytical techniques and pharmacopoeial methods.

High-Performance Liquid Chromatography (HPLC) for this compound and Its Related Substances

This method is adapted from the European Pharmacopoeia (Ph. Eur.) and is suitable for the separation and quantification of this compound and its specified impurities.

Experimental Protocol

1.1. Chromatographic Conditions:

-

Column: A stainless steel column (250 mm x 4.6 mm) packed with a polymer-based C18 stationary phase (8 µm particle size). A PLRP-S column is a suitable example.

-

Mobile Phase: A filtered and degassed mixture of:

-

2-Methyl-2-propanol: 11.5% (v/v)

-

3.5% w/v Di-potassium hydrogen phosphate solution: 10% (v/v)

-

1.0% w/v Tetrabutylammonium hydrogen sulphate solution: 20% (v/v)

-

4.0% w/v Di-sodium edetate solution: 1% (v/v)

-

Water: 57.5% (v/v)

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 50°C.

-

Detection: UV spectrophotometer at 254 nm.[1]

-

Injection Volume: 20 µL.

1.2. Preparation of Solutions:

-

Diluent (0.01 M Hydrochloric Acid): Add 0.9 mL of concentrated hydrochloric acid to approximately 400 mL of purified water in a 1000 mL volumetric flask. Swirl to mix and dilute to volume with water.

-

Standard Solution (this compound): Accurately weigh about 1.02 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (from Capsules): Weigh the contents of one capsule containing 408 mg of this compound and transfer to a 100 mL volumetric flask. Add 30 mL of diluent, shake for 5 minutes, and then dilute to volume with the diluent. Filter the solution and further dilute to a final concentration of approximately 10 mg/L with the diluent.

Data Presentation

Table 1: System Suitability and Validation Parameters for the HPLC Method

| Parameter | Value | Reference |

| Linearity Range | 0.02 - 5.0 mg/L | [1] |

| Correlation Coefficient (r²) | 0.9998 | [1] |

| Limit of Detection (LOD) | 0.02 mg/L | [1] |

| Limit of Quantitation (LOQ) | 0.05 mg/L | [1] |

| Accuracy (Recovery) | 95 - 97% | [1] |

| Repeatability (Injection Precision, %RSD) | < 1% | [2] |

Table 2: Known Impurities of this compound and their Relative Retention Times (RRT)

| Impurity | Name | RRT |

| Impurity A | 4-Epitetracycline | ~0.75 |

| Impurity B | - | ~1.2 |

| Impurity C | Anhydrotetracycline | ~2.95 |

| Impurity D | 4-Epianhydrotetracycline | ~1.45 |

| Impurity E | - | ~0.50 |

| Impurity F | - | ~0.68 |

| Impurity G | Chlortetracycline | ~1.45 |

| Impurity J | - | ~1.6 |

Relative retention times are with reference to tetracycline.

Visualization of Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lymecycline Resistance

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome lymecycline resistance in clinical isolates.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Resistance

Q1: What are the primary mechanisms of resistance to this compound and other tetracyclines?

A1: Bacteria have evolved several primary mechanisms to resist tetracycline-class antibiotics like this compound. Understanding these is the first step in developing countermeasures. The four main mechanisms are:

-

Efflux Pumps: This is one of the most common resistance strategies. Bacteria utilize membrane-associated proteins to actively transport tetracycline out of the cell, preventing it from reaching an inhibitory intracellular concentration.[1][2] These pumps, such as TetA and TetK, often exchange a proton for a tetracycline-cation complex, working against a concentration gradient.[1]

-

Ribosomal Protection: Bacteria produce Ribosomal Protection Proteins (RPPs), such as Tet(M) and Tet(O).[3] These proteins bind to the bacterial ribosome and dislodge the tetracycline molecule from its binding site.[3][4][5] This action allows protein synthesis to resume, even in the presence of the antibiotic.[3]

-

Enzymatic Inactivation: Some bacteria produce enzymes, known as tetracycline destructases, that chemically modify and inactivate the antibiotic.[1][2][6] The Tet(X) enzyme, for example, is a flavoenzyme that degrades tetracyclines through oxidation.[7][8]

-

Target Site Modification: Resistance can occur through mutations in the 16S rRNA, which is part of the 30S ribosomal subunit where this compound acts.[6] These mutations prevent the antibiotic from binding effectively to its target.[9] This mechanism is particularly noted in Propionibacterium acnes, where a single point mutation in the 16S rRNA gene is associated with resistance.[9]

Q2: How can I determine which resistance mechanism is present in my clinical isolate?

A2: A multi-step approach is recommended:

-

Phenotypic Analysis: First, determine the Minimum Inhibitory Concentration (MIC) of tetracycline and other tetracycline-class antibiotics (e.g., doxycycline, minocycline, tigecycline). Cross-resistance patterns can provide initial clues. For instance, third-generation tetracyclines like tigecycline were designed to overcome efflux and ribosomal protection mechanisms.[10][11]

-

Efflux Pump Activity Assay: Use an efflux pump inhibitor (EPI) like phenylalanine-arginine β-naphthylamide (PAβN) in combination with this compound. A significant reduction in the MIC in the presence of the EPI suggests that an efflux pump is a primary mechanism of resistance.

-

Molecular Detection: Use Polymerase Chain Reaction (PCR) to screen for known resistance genes. Specific primers can identify genes encoding efflux pumps (tet(A), tet(B), tet(K)), ribosomal protection proteins (tet(M), tet(O)), and enzymatic inactivation (tet(X)). A study of E. coli isolates from clinical trials found tet(A) and tet(B) to be the most prevalent determinants.[10]

-

Gene Sequencing: If PCR results are negative but resistance is high, sequence the 16S rRNA gene to identify mutations at the antibiotic binding site.[9]

Q3: What are the standard MIC breakpoints for this compound resistance?

A3: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established clinical MIC breakpoints for several bacteria based on tetracycline sensitivities, which are used for this compound. It is crucial to consult the latest EUCAST or CLSI guidelines for the specific pathogen you are testing.

| Pathogen | Susceptible (S) | Resistant (R) |

| Streptococcus pneumoniae | ≤ 1 µg/mL | > 2 µg/mL |

| Haemophilus influenzae | ≤ 1 µg/mL | > 2 µg/mL |

| Moraxella catarrhalis | ≤ 1 µg/mL | > 2 µg/mL |

| (Data sourced from this compound Glenmark 300 mg hard capsules Summary of Product Characteristics, citing EUCAST breakpoints).[9] |

Section 2: Troubleshooting Guides for Experiments

Topic: Efflux Pump Inhibitor (EPI) Screening

Q1: My candidate EPI shows no activity or synergy with this compound. What are the common reasons?

A1:

-

Incorrect Resistance Mechanism: The isolate may not rely on an efflux pump for resistance. Verify the presence and expression of efflux pump genes using PCR and RT-qPCR. The primary resistance mechanism could be ribosomal protection or enzymatic inactivation, which would not be affected by an EPI.

-

EPI Specificity: Efflux pumps can be highly specific. Your EPI candidate may not be effective against the particular pump family (e.g., MFS, RND) expressed by your isolate. Test your compound against a panel of strains with well-characterized efflux pumps.

-

Compound Permeability/Stability: The EPI may not be penetrating the bacterial outer membrane effectively (especially in Gram-negative bacteria) or it may be unstable in the assay medium. Consider assessing outer membrane permeability or testing the compound's stability over the incubation period. Adjuvants that increase outer-membrane permeability have been explored to address this.[12]

-

Suboptimal Concentration: The concentrations used in your synergy assay (e.g., checkerboard) may be too low. Perform a dose-response curve for the EPI alone to determine its intrinsic toxicity, and test a wider range of concentrations in combination with the antibiotic.

Q2: I'm observing high toxicity with my EPI candidate. How can I improve its therapeutic window?

A2:

-

Toxicity is a known challenge for many EPIs, limiting their clinical use. [13][14]

-

Structural Modification: In silico modeling and medicinal chemistry approaches can be used to modify the compound's structure. The goal is to reduce cytotoxicity while retaining binding affinity for the efflux pump.[13][14]

-

Dose Optimization: Determine the lowest effective concentration that potentiates this compound activity. A time-kill assay can reveal if a lower concentration is effective over a longer duration.

-

Explore Natural Sources: Some natural products, like essential oils from Salvia species, have shown EPI activity with potentially lower toxicity profiles.[15]

Topic: Tetracycline Destructase Inhibitor Screening

Q1: My candidate tetracycline destructase inhibitor is not restoring antibiotic susceptibility. What should I check?

A1:

-

Verify the Target: Confirm that your isolate expresses a tetracycline-degrading enzyme like Tet(X). Use PCR to detect the corresponding gene. If the gene is absent, an inhibitor will have no effect.

-

Enzyme Kinetics: The inhibitor may have a low binding affinity (high Ki) for the target enzyme. Perform in vitro enzymatic assays with the purified destructase enzyme and your inhibitor to determine its IC50 and mechanism of inhibition (e.g., competitive, non-competitive).

-

Cellular Uptake: The inhibitor must be able to enter the bacterial cell to reach its target. As with EPIs, poor permeability can be a major issue, especially in Gram-negative bacteria.

-

Alternative Resistance Mechanisms: The isolate may possess multiple resistance mechanisms. Even if you successfully inhibit the destructase enzyme, resistance from an active efflux pump or ribosomal protection protein could still be present, masking the effect of your inhibitor.[6]

Section 3: Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for quantifying the susceptibility of a bacterial isolate to an antibiotic.

-

Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Culture the clinical isolate overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:150 to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two compounds (e.g., this compound and an EPI).

-

Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and your test compound (e.g., EPI) along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

-

Inoculation: Inoculate the plate with the bacterial suspension prepared as described in the MIC protocol.

-

Incubation: Incubate the plate under appropriate conditions for 16-20 hours.

-

Data Analysis: After incubation, read the MIC of each compound in the presence of the other. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

-

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpretation:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

Protocol 3: Screening for Efflux Pump Inhibitors using a Reporter Strain

This protocol uses an engineered E. coli strain to detect compounds that inhibit the TetA(B) efflux pump.[16]

-

Strain: Utilize an E. coli strain containing a tetA(B)-lacZ transcriptional fusion and a constitutively expressed tetA(B) gene. This strain has a functional efflux pump, making it resistant to low levels of tetracycline and preventing the induction of the lacZ reporter.[16]

-

Assay Setup: Grow the reporter strain to mid-log phase. In a 96-well plate, add the bacteria, a sub-inducing concentration of tetracycline (e.g., 5 ng/mL), and your candidate EPIs at various concentrations.

-

Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C.

-

Detection: Measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), which produces a yellow color measured at 420 nm.

-

Interpretation: An increase in β-galactosidase activity in the presence of your compound indicates that it is inhibiting the efflux pump. This allows the intracellular tetracycline concentration to rise, which in turn induces the tetA(B)-lacZ reporter gene.[16]

Protocol 4: In Vitro Tetracycline Degradation Assay

This spectrophotometric assay measures the activity of tetracycline-inactivating enzymes.[7]

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., potassium phosphate), an NADPH regeneration system, the purified tetracycline-inactivating enzyme (e.g., Tet(X)), and your test inhibitor.

-

Initiate Reaction: Start the reaction by adding a known concentration of tetracycline.

-

Spectrophotometry: Immediately begin taking absorbance scans using a UV-visible spectrophotometer. Scan from 250 nm to 500 nm at one-minute intervals for up to three hours.

-

Data Analysis: Tetracycline has a characteristic absorbance peak around 360-400 nm. Enzymatic degradation disrupts the chromophore, leading to a decrease in absorbance at this wavelength over time.[7] Compare the rate of degradation in the presence and absence of your inhibitor to determine its efficacy. The disappearance of the substrate can also be confirmed by reverse-phase HPLC.[7]

Section 4: Next-Generation Tetracyclines and Alternative Therapies

Q1: Are there newer tetracyclines that already overcome common resistance mechanisms?

A1: Yes. The third generation of tetracyclines was specifically developed to combat resistance. These agents can be effective against isolates resistant to older tetracyclines.[11][17]

| Drug | Class | Key Features |

| Tigecycline | Glycylcycline | The first modern tetracycline, approved in 2005.[18] It has broad-spectrum activity against many resistant bacteria but is not active against P. aeruginosa.[6][18] |

| Eravacycline | Fluorocycline | A synthetic, broad-spectrum antibiotic with potent activity against MDR Gram-positive and Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae.[18] |

| Omadacycline | Aminomethylcycline | A novel antibiotic effective against a wide range of bacteria, including those resistant to earlier tetracyclines.[17] It is available in both oral and parenteral formulations.[18] |

| Sarecycline | Tetracycline | A narrow-spectrum tetracycline primarily developed and approved for treating acne vulgaris.[19][20] |

Q2: What is Photodynamic Therapy (PDT) and can it be used against this compound-resistant strains?

A2: Antimicrobial Photodynamic Therapy (aPDT) is an alternative approach that uses a non-toxic photosensitizer and visible light to generate reactive oxygen species (ROS), which are highly toxic to bacterial cells.[21][22]

-